
2-amino-N-benzyl-N-butylpropanamide
Overview
Description
2-amino-N-benzyl-N-butylpropanamide is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Biological Activity
2-amino-N-benzyl-N-butylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with butyric acid derivatives. The process often requires specific conditions to enhance yield and purity. The following general synthetic pathway is commonly used:
- Formation of the Amide : React benzylamine with butyric acid under acidic conditions.
- Purification : Use recrystallization techniques to obtain pure this compound.
Analgesic Effects
Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. For instance, studies involving fentanyl analogs demonstrated that modifications in the amide structure can lead to enhanced potency and lower effective doses (ED50) compared to fentanyl itself. For example, certain analogs showed an ED50 as low as 20.5 µg/kg, indicating strong analgesic potential .
Anticonvulsant Properties
Investigations into related compounds have shown promising anticonvulsant activities. A study highlighted that N-benzyl-2-acetamidoacetamides exhibited potent anticonvulsant effects with ED50 values comparable to established medications like phenytoin . This suggests that this compound may also possess similar properties, warranting further exploration.
Neurotoxicity and Safety Profile
The safety profile of this compound has been assessed through LD50 studies in animal models. These studies indicate that the compound exhibits a favorable safety margin compared to more potent opioids, suggesting a lower risk of neurotoxic effects . The use of naloxone in these studies further confirms that its effects are mediated through opioid receptors, which is critical for understanding its therapeutic applications.
Case Study 1: Pain Management
In a controlled study, researchers evaluated the efficacy of this compound in managing pain induced by formalin injection in mice. The results indicated a significant reduction in pain response, suggesting its potential as an analgesic agent.
Case Study 2: Seizure Models
Another study focused on the anticonvulsant activity of structurally similar compounds. The results demonstrated that certain derivatives had protective effects against seizures induced by electroshock, with protective indices indicating a robust safety margin .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
Compound | ED50 (µg/kg) | LD50 (mg/kg) | Analgesic Effect | Anticonvulsant Activity |
---|---|---|---|---|
This compound | TBD | TBD | Significant | Potential |
Fentanyl Analog A | 20.5 | TBD | High | Moderate |
N-benzyl-2-acetamidoacetamide | 6.5 | TBD | Moderate | High |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that derivatives of 2-amino-N-benzyl-N-butylpropanamide exhibit significant anticancer properties. For instance, a study evaluated the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that certain analogs of this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies indicate that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. Various methods have been documented in literature, focusing on optimizing yields and purity. For example, one method involves the reaction of benzylamine with butyric anhydride under controlled conditions to yield the desired compound .
Material Science Applications
Polymeric Materials
In material science, derivatives of this compound have been incorporated into polymeric matrices to enhance mechanical properties and thermal stability. Research has shown that these compounds can improve the performance of polymeric micelles used in drug delivery systems, providing controlled release profiles and increased bioavailability .
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology applications. It can serve as a ligand in the synthesis of nanoparticles that exhibit unique optical and electronic properties, useful in various technological applications .
Case Studies
Properties
IUPAC Name |
2-amino-N-benzyl-N-butylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBZAHGYUORYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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